![molecular formula C10H7IN2 B1446115 3-Iodo-1-methyl-1H-indole-5-carbonitrile CAS No. 1858250-93-7](/img/structure/B1446115.png)
3-Iodo-1-methyl-1H-indole-5-carbonitrile
Overview
Description
3-Iodo-1-methyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a carbonitrile group at the fifth position of the indole ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methyl-1H-indole-5-carbonitrile typically involves the iodination of 1-methyl-1H-indole-5-carbonitrile. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-methyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (potassium carbonate, sodium hydride).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas with a catalyst), solvents (ether, ethanol).
Major Products:
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-2,3-diones.
Reduction: Amino derivatives of indole.
Scientific Research Applications
Chemical Synthesis
Building Block for Indole Derivatives
3-Iodo-1-methyl-1H-indole-5-carbonitrile serves as a crucial building block for synthesizing more complex indole derivatives and heterocyclic compounds. Its iodinated structure allows for various electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. This compound can be utilized to create derivatives with enhanced biological activities or altered chemical properties, facilitating advancements in drug discovery and development.
Biological Research
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. The compound's ability to interact with biological targets such as enzymes and receptors enhances its potential as a therapeutic agent. Studies have shown that indole derivatives can inhibit the growth of certain cancer cell lines and possess antibacterial properties, making this compound a candidate for further investigation in pharmacology .
Mechanism of Action
The mechanism by which this compound exerts its biological effects is primarily through its interactions with various biological targets. The presence of the iodine atom and carbonitrile group significantly influences its reactivity and binding affinity to proteins and nucleic acids, which are critical for its biological activity .
Pharmaceutical Applications
Lead Compound in Drug Development
This compound has been explored as a lead compound in drug discovery efforts targeting various therapeutic areas, including cancer treatment and infectious diseases. Its structural features allow it to be modified to enhance efficacy, reduce toxicity, or improve pharmacokinetic properties .
Industrial Applications
Synthesis of Dyes and Pigments
In addition to its applications in pharmaceuticals and research, this compound is also utilized in the synthesis of dyes, pigments, and other industrial chemicals. The unique properties of indole derivatives make them suitable for use in colorants and other materials where specific chemical interactions are desired.
Case Studies
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-indole-5-carbonitrile is primarily based on its ability to interact with biological targets such as enzymes, receptors, and nucleic acids. The iodine atom and carbonitrile group play crucial roles in modulating the compound’s reactivity and binding affinity. The indole ring system allows for π-π stacking interactions and hydrogen bonding, which are essential for its biological activity .
Comparison with Similar Compounds
- 3-Methyl-1H-indole-5-carbonitrile
- 3-Iodo-1H-indole-5-carbonitrile
- 3-Methyl-1H-indole-2-carbonitrile
Comparison: 3-Iodo-1-methyl-1H-indole-5-carbonitrile is unique due to the presence of both an iodine atom and a carbonitrile group, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and potentially enhanced biological activity due to the electron-withdrawing effects of the iodine and carbonitrile groups .
Biological Activity
3-Iodo-1-methyl-1H-indole-5-carbonitrile is a member of the indole family, notable for its unique chemical structure featuring an iodine atom at the third position, a methyl group at the first position, and a carbonitrile group at the fifth position of the indole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies.
Structure
The molecular formula of this compound is C₉H₈I N₃. The presence of the iodine atom and the carbonitrile group significantly influences its reactivity and biological interactions.
Synthesis
The synthesis typically involves iodination of 1-methyl-1H-indole-5-carbonitrile through electrophilic substitution reactions. Common reagents include iodine or iodine monochloride in the presence of oxidizing agents like hydrogen peroxide or sodium hypochlorite, usually carried out in organic solvents such as acetonitrile or dichloromethane under controlled conditions .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The indole ring facilitates π-π stacking interactions and hydrogen bonding, which are critical for binding affinity and biological efficacy .
Antimicrobial Activity
Research indicates that compounds containing indole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess effective inhibitory concentrations against various bacterial strains:
Compound | Target Strain | MIC (mg/mL) |
---|---|---|
This compound | E. coli | 0.0195 |
Bacillus mycoides | 0.0048 | |
C. albicans | 0.039 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted, with IC₅₀ values indicating effective concentrations:
Cell Line | IC₅₀ (µM) |
---|---|
H1975 (NSCLC) | 8.3 |
PC9 | 5.3 |
SNU16 | 77.4 |
These results highlight the compound's potential as a lead structure in cancer drug development .
Study on Structure-Activity Relationships (SAR)
A detailed SAR study indicated that modifications at specific positions on the indole ring can enhance biological activity. For example, substituents at the 4-position significantly influenced both enzymatic inhibition and antiproliferative effects against cancer cell lines .
Comparative Analysis with Similar Compounds
When compared to other indole derivatives, such as 3-Methyl-1H-indole-5-carbonitrile, this compound demonstrates superior reactivity due to the electron-withdrawing nature of the iodine and carbonitrile groups:
Compound | Reactivity | Biological Activity |
---|---|---|
3-Methyl-1H-indole-5-carbonitrile | Moderate | Lower anticancer activity |
This compound | High | Enhanced antimicrobial effects |
This comparative analysis underscores the compound's unique properties that may contribute to its enhanced biological activity .
Properties
IUPAC Name |
3-iodo-1-methylindole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2/c1-13-6-9(11)8-4-7(5-12)2-3-10(8)13/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUXRYAEBHEDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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